1H-Pyrrolo[3,2-c]pyridin-2(3H)-one

Catalog No.
S765984
CAS No.
134682-54-5
M.F
C7H6N2O
M. Wt
134.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-Pyrrolo[3,2-c]pyridin-2(3H)-one

CAS Number

134682-54-5

Product Name

1H-Pyrrolo[3,2-c]pyridin-2(3H)-one

IUPAC Name

1,3-dihydropyrrolo[3,2-c]pyridin-2-one

Molecular Formula

C7H6N2O

Molecular Weight

134.14 g/mol

InChI

InChI=1S/C7H6N2O/c10-7-3-5-4-8-2-1-6(5)9-7/h1-2,4H,3H2,(H,9,10)

InChI Key

YAUVSURSWJMKFT-UHFFFAOYSA-N

SMILES

C1C2=C(C=CN=C2)NC1=O

Canonical SMILES

C1C2=C(C=CN=C2)NC1=O

Potential as Anticancer Agents:

1H-Pyrrolo[3,2-c]pyridin-2(3H)-one is a core structure found in various derivatives being explored for their potential as anticancer agents. Studies have shown that these derivatives can exhibit promising antitumor activities against various cancer cell lines, including HeLa, SGC-7901, and MCF-7 []. Their mechanism of action is believed to involve disrupting microtubule dynamics, a crucial process for cell division and survival [].

Mechanism of Action:

Research suggests that 1H-pyrrolo[3,2-c]pyridine derivatives target the colchicine-binding site on tubulin, a key protein involved in microtubule formation. By binding to this site, they interfere with tubulin polymerization, leading to the disruption of microtubule assembly and ultimately causing cell cycle arrest and apoptosis (programmed cell death) [].

Future Directions:

While the initial research on 1H-pyrrolo[3,2-c]pyridin-2(3H)-one derivatives as anticancer agents is promising, further investigations are needed. These include:

  • In vivo studies: To assess the efficacy and safety of these compounds in animal models of cancer.
  • Development of more potent and selective derivatives: To improve their therapeutic potential and minimize side effects.
  • Understanding the mechanism of action: To gain a deeper understanding of how these compounds interact with tubulin and disrupt microtubule dynamics.

1H-Pyrrolo[3,2-c]pyridin-2(3H)-one is a heterocyclic compound characterized by a fused pyrrole and pyridine structure. Its chemical formula is C₇H₆N₂O, with a molecular weight of 134.14 g/mol. This compound features a nitrogen-containing bicyclic framework that endows it with diverse chemical reactivity and biological properties. The compound is recognized for its potential applications in medicinal chemistry, particularly in the development of pharmacologically active agents.

Currently, there is no scientific research available on the specific mechanism of action of 1H-Pyrrolo[3,2-c]pyridin-2(3H)-one. However, the pyrrolopyridinone scaffold has been explored for its potential to target various biological processes []. Some derivatives have shown activity against cancer cells by disrupting microtubule dynamics, essential for cell division. Further research is needed to determine if 1H-Pyrrolo[3,2-c]pyridin-2(3H)-one possesses similar properties.

, including:

  • Oxidative Coupling Reactions: It can undergo Cu(II)-mediated oxidative coupling to form more complex molecules, such as 1,3-dimethyl derivatives .
  • Substitution Reactions: The nitrogen atoms in the structure can act as nucleophiles, enabling substitution reactions that modify the compound's properties.
  • Cyclization Reactions: It can be involved in cyclization processes leading to the formation of new heterocycles, which are valuable in drug design.

Research has identified 1H-pyrrolo[3,2-c]pyridin-2(3H)-one as having significant biological activities:

  • Inhibition of Fibroblast Growth Factor Receptors (FGFRs): The compound exhibits potent inhibitory activity against FGFR1, FGFR2, and FGFR3, which are critical in various signaling pathways related to cell growth and differentiation.
  • Antiparasitic Activity: Studies have indicated that derivatives of this compound possess trypanocidal activity against Trypanosoma cruzi, the causative agent of Chagas disease .
  • Colchicine-Binding Site Inhibition: This compound has been explored for its ability to inhibit binding at the colchicine site of tubulin, which may have implications in cancer therapy .

Several synthetic methods have been developed for 1H-pyrrolo[3,2-c]pyridin-2(3H)-one:

  • Cu(II)-Mediated Direct Oxidative Coupling: A notable method involves using copper(II) salts as catalysts to facilitate the formation of this compound from simpler precursors under mild conditions .
  • Cyclization from Amides: The synthesis can also be achieved through radical cyclization reactions involving pyridine derivatives and amides, which lead to the formation of the desired bicyclic structure.

The unique properties of 1H-pyrrolo[3,2-c]pyridin-2(3H)-one make it suitable for various applications:

  • Pharmaceutical Development: Its role as an FGFR inhibitor positions it as a candidate for treatments targeting cancers and other diseases associated with aberrant FGFR signaling.
  • Antiparasitic Drug Design: Its efficacy against Trypanosoma cruzi opens avenues for developing new treatments for Chagas disease.
  • Research Tool: This compound serves as a scaffold for synthesizing novel derivatives with enhanced biological activities.

Interaction studies have highlighted the binding affinity of 1H-pyrrolo[3,2-c]pyridin-2(3H)-one with various biological targets. The compound's ability to inhibit FGFRs suggests it interacts effectively with these receptors' active sites. Additionally, its interactions at the colchicine-binding site on tubulin indicate potential mechanisms for disrupting microtubule dynamics in cancer cells.

Several compounds share structural similarities with 1H-pyrrolo[3,2-c]pyridin-2(3H)-one. Here is a comparison highlighting their uniqueness:

Compound NameSimilarityBiological Activity
7-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one0.94Anticancer properties
6-Bromo-1H-pyrrolo[3,2-b]pyridin-2(3H)-one0.86Antimicrobial activity
5-Methoxy-1H-pyrrolo[3,2-b]pyridin-2(3H)-one0.82Anti-inflammatory effects
1H-Pyrrolo[2,3-c]pyridin-2(3H)-one hydrochloride0.76Antiparasitic properties

These compounds

XLogP3

-0.3

Wikipedia

1,3-Dihydro-2H-pyrrolo[3,2-c]pyridin-2-one

Dates

Last modified: 08-15-2023

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